Isocarapanaubine

Descripción general

Descripción

Molecular Structure Analysis

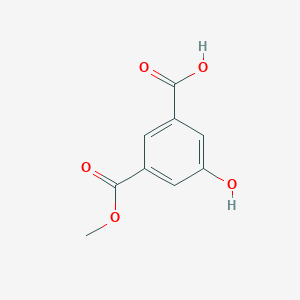

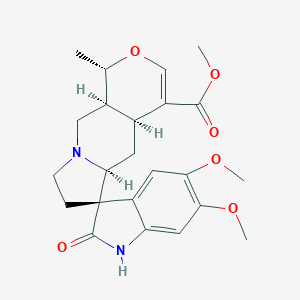

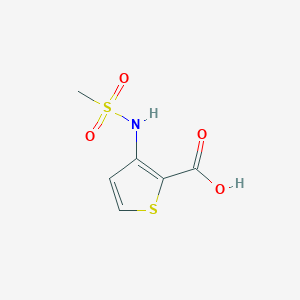

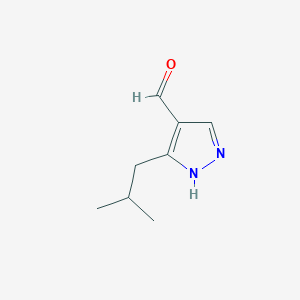

The molecular structure of Isocarapanaubine includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The InChIKey for Isocarapanaubine is QIZNWMMOECVGAP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Isocarapanaubine has several computed properties. Its molecular weight is 428.5 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación

Nuclear and Isotopic Techniques in Nutrition Research

Research in the field of nutrition has benefited from nuclear and isotopic techniques, which include the use of stable isotopes for detailed evaluations of nutrient intake, body composition, energy expenditure, and the status of micronutrients. These methods have been integral in numerous coordinated research projects and technical cooperation projects of the International Atomic Energy Agency's Nutrition Programme. Although not directly mentioning Isocarapanaubine, these techniques might be relevant for studying its nutritional implications (Iyengar, 2002).

Drug Discovery and Development

The historical perspective of drug discovery, guided by chemistry, pharmacology, and clinical sciences, sheds light on the progress in medicine. The role of molecular biology and genomic sciences in drug discovery, which could be relevant for the development of drugs containing compounds like Isocarapanaubine, is highlighted (Drews, 2000).

Vasorelaxant Beta-Carboline Alkaloids

A study on Neisosperma oppositifolia, which yielded alkaloids including Isocarapanaubine, found that new alkaloids from this plant showed potent vasorelaxant effects. This suggests potential therapeutic applications of Isocarapanaubine in cardiovascular health (Ahmad et al., 2010).

Therapeutic Potential of Nucleic Acid-Binding Isoquinoline Alkaloids

Isoquinoline alkaloids, a group which includes Isocarapanaubine, have significant importance in biomedical research and drug development, especially for their anticancer properties. The interaction of these alkaloids with nucleic acids and their implications for drug design are key areas of ongoing research (Bhadra & Kumar, 2011).

Isotopic Tools in Health and Nutritional Monitoring

Isotopic tools have been critical in advancing health and nutrition monitoring, especially in developing countries. They aid in assessing the nutritional impact of food supplementation programs, which could include research on compounds like Isocarapanaubine (Valencia & Iyengar, 2002).

Safety And Hazards

When handling Isocarapanaubine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)/t12-,13-,14-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZNWMMOECVGAP-XRWSZIPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Isocarapanaubine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)

![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)